molecular formula C17H17N7O3S B2880711 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034369-55-4

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2880711
CAS No.: 2034369-55-4
M. Wt: 399.43
InChI Key: XPQRTDOWUIVTQA-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a triazolopyrazine-derived sulfonamide compound characterized by a unique structural framework. The molecule features:

  • Triazolopyrazine core: A fused bicyclic heteroaromatic system (1,2,4-triazolo[4,3-a]pyrazine) with an ethoxy substituent at the 8-position.
  • Methylbenzenesulfonamide linkage: A benzenesulfonamide group attached via a methyl bridge at the 3-position of the triazolopyrazine ring.
  • 4-(1H-pyrazol-1-yl) substitution: A pyrazole ring linked to the benzene sulfonamide moiety, enhancing steric and electronic diversity.

The ethoxy group at the 8-position may influence metabolic stability and solubility compared to analogues with amino or nitro substituents .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c1-2-27-17-16-22-21-15(23(16)11-9-18-17)12-20-28(25,26)14-6-4-13(5-7-14)24-10-3-8-19-24/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQRTDOWUIVTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound.

1. Chemical Structure and Properties

The compound's structure features several key components that contribute to its biological activity:

  • Triazole and Pyrazole Moieties : Known for their wide range of biological activities including anti-inflammatory and anti-cancer properties.
  • Benzenesulfonamide Group : Often associated with antibacterial and diuretic effects.
PropertyValue
Molecular FormulaC₁₆H₁₄N₆O₃S
Molecular Weight370.4 g/mol
CAS Number2034599-63-6

2. Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Formation of Triazole Ring : Reaction of appropriate hydrazine derivatives with suitable carbonyl compounds.
  • Coupling Reactions : Introduction of the benzenesulfonamide moiety through coupling reactions under controlled conditions.

3.1 Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit moderate to good antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .

3.2 Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain pyrazole-containing compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's ability to modulate inflammatory pathways positions it as a potential candidate for treating inflammatory diseases.

3.3 Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole and pyrazole derivatives. For example, structural modifications in similar compounds have been linked to enhanced activity against cancer cell lines through mechanisms such as tubulin polymerization inhibition . This suggests that this compound may exhibit similar effects.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of various triazolo derivatives against Bacillus subtilis and E. coli. The results indicated that compounds with a similar structure to this compound showed significant inhibition at low concentrations (6.25 µg/mL) compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The tested compounds demonstrated a reduction in edema comparable to indomethacin at similar doses . This supports the potential use of this compound in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other triazolopyrazine derivatives reported in recent literature. Key structural and functional distinctions are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents on Triazolopyrazine Core Key Functional Groups Biological Implications
Target Compound 8-ethoxy, 3-(methylbenzenesulfonamide) Ethoxy, pyrazole, sulfonamide Likely enhanced metabolic stability (ethoxy vs. nitro/amino groups); sulfonamide may confer enzyme inhibitory activity.
Compound 1 8-(2-fluoro-4-nitrophenoxy) Nitro, fluoro-phenoxy Electron-withdrawing nitro group may increase reactivity but reduce bioavailability. Potential for oxidative stress modulation.
Compound 2 8-amino, 6-carboxamide (furan-2-yl) Amino, carboxamide, furan Amino group improves solubility; furan may enhance π-π stacking but lower metabolic stability.
Compound 16 6-(4-(2-aminoethoxy)phenyl), conjugated antioxidant Aminoethoxy, di-tert-butyl-hydroxybenzamide Antioxidant moiety (di-tert-butyl-hydroxybenzamide) suggests ROS-scavenging activity; improved cellular uptake via ethyloxy linker.

Key Observations :

Substituent Effects on Pharmacokinetics: The ethoxy group in the target compound may confer better metabolic stability compared to the nitro group in Compound 1, which is prone to reduction in vivo . The pyrazole substituent (vs.

Functional Group Diversity: The sulfonamide group in the target compound contrasts with carboxamide (Compound 2) and phenolic (Compound 3 ) moieties. Sulfonamides are known for strong binding to metalloenzymes (e.g., carbonic anhydrase) due to their acidic proton and tetrahedral geometry.

Antioxidant Activity: Compound 16 incorporates a sterically hindered phenol (di-tert-butyl-hydroxybenzamide), a hallmark of synthetic antioxidants. The absence of such groups in the target compound suggests divergent therapeutic applications.

Synthetic Accessibility: The ethoxy and pyrazole groups in the target compound may simplify synthesis compared to nitro- or amino-substituted derivatives, which require additional reduction or protection steps .

Research Findings and Implications

  • Structural Uniqueness : The combination of ethoxy, pyrazole, and sulfonamide groups distinguishes the target compound from analogues, balancing lipophilicity and polarity for optimal drug-like properties.
  • Therapeutic Potential: While Compounds 1–4 and 16 emphasize oxidative stress modulation or antioxidant activity, the target compound’s sulfonamide group aligns with kinase or protease inhibition pathways.

Table 2: Inferred Pharmacological Profiles

Compound Likely Targets Potential Applications
Target Compound Carbonic anhydrases, kinases Oncology, diuretics
Compound 1 Redox-sensitive enzymes Anti-inflammatory, antimicrobial
Compound 16 Free radicals, oxidative pathways Neuroprotection, aging

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